Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate
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Overview
Description
Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate is a complex organic compound that belongs to the family of piperazine derivatives. This compound is known for its potential applications in pharmaceutical research, particularly in the development of anxiolytic and antidepressant medications. Its unique structure, which includes multiple piperazine and pyrimidine rings, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperazine ring: This is typically achieved through the reaction of a suitable amine with a dihaloalkane under basic conditions.
Introduction of the pyrimidine ring: This step involves the reaction of the piperazine derivative with a pyrimidine precursor, often under acidic or basic conditions to facilitate ring closure.
Coupling reactions: The final steps involve coupling the piperazine-pyrimidine intermediates with other functional groups, such as oxalic acid and cyclopentyl derivatives, using reagents like coupling agents (e.g., EDC, DCC) and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include:
Continuous flow synthesis: To improve reaction efficiency and scalability.
Green chemistry approaches: To reduce the use of hazardous solvents and reagents.
Purification techniques: Such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperazine or pyrimidine rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents (e.g., bromine, chlorine) in the presence of a base or acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate has several scientific research applications, including:
Pharmaceutical research: As a potential lead compound for the development of new anxiolytic and antidepressant drugs.
Biological studies: To investigate the compound’s effects on neurotransmitter systems and receptor binding.
Medicinal chemistry: For the design and synthesis of novel derivatives with improved pharmacological properties.
Industrial applications: As a reference standard in quality control and analytical testing of pharmaceutical products.
Mechanism of Action
The mechanism of action of oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound is believed to modulate the activity of serotonin and dopamine receptors, leading to its anxiolytic and antidepressant effects. Additionally, it may inhibit the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft.
Comparison with Similar Compounds
Similar Compounds
Buspirone: A well-known anxiolytic drug with a similar piperazine structure.
Tandospirone: Another anxiolytic agent with structural similarities.
Gepirone: A compound with anxiolytic and antidepressant properties.
Uniqueness
Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate is unique due to its specific combination of piperazine and pyrimidine rings, which may confer distinct pharmacological properties compared to other similar compounds. Its potential for dual modulation of serotonin and dopamine receptors also sets it apart from other anxiolytic and antidepressant agents.
Properties
Molecular Formula |
C37H55N9O11 |
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Molecular Weight |
801.9 g/mol |
IUPAC Name |
oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate |
InChI |
InChI=1S/C33H51N9O3.2C2H2O4/c43-29(34-11-3-4-16-39-18-22-41(23-19-39)31-35-12-7-13-36-31)27-33(9-1-2-10-33)28-30(44)45-26-6-5-17-40-20-24-42(25-21-40)32-37-14-8-15-38-32;2*3-1(4)2(5)6/h7-8,12-15H,1-6,9-11,16-28H2,(H,34,43);2*(H,3,4)(H,5,6) |
InChI Key |
HHKYFSFMNDSQEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC(=O)NCCCCN2CCN(CC2)C3=NC=CC=N3)CC(=O)OCCCCN4CCN(CC4)C5=NC=CC=N5.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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